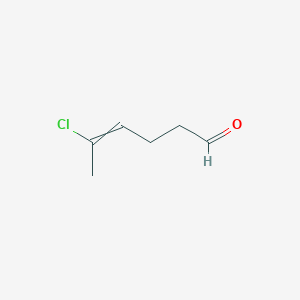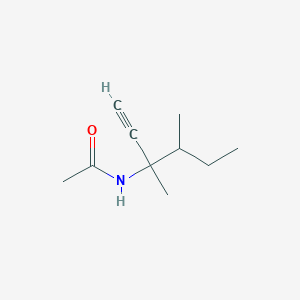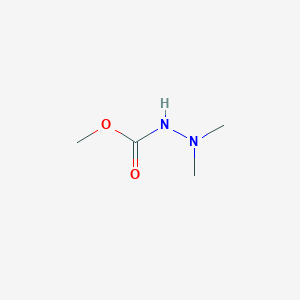
Ethyl (2-hydroxypropan-2-yl)phenylphosphinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl (2-hydroxypropan-2-yl)phenylphosphinate is an organophosphorous compound known for its unique chemical properties and applications. It is a derivative of phenylphosphinic acid and is characterized by the presence of an ethyl group, a hydroxypropan-2-yl group, and a phenyl group attached to a phosphinate moiety. This compound is of interest in various fields, including organic synthesis, materials science, and medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
Ethyl (2-hydroxypropan-2-yl)phenylphosphinate can be synthesized through several methods. One common approach involves the reaction of phosphinic acid with ethyl chloroformate in the presence of pyridine . This reaction yields the desired compound along with the formation of pyridinium chloride as a byproduct. Another method involves the ethylation of phenylphosphinic acid using ethyl trimethylsilyl phenylphosphonite or the corresponding trimethylstannyl ester . Additionally, the compound can be prepared through free-radical addition to ethylene, which proceeds with the retention of configuration .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial settings to achieve efficient production.
化学反応の分析
Types of Reactions
Ethyl (2-hydroxypropan-2-yl)phenylphosphinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphinate group to phosphine.
Substitution: The compound can participate in substitution reactions, where the ethyl or hydroxypropan-2-yl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often involve nucleophiles like halides or alkoxides under basic conditions.
Major Products
The major products formed from these reactions include phosphine oxides, phosphines, and substituted phosphinates, depending on the specific reaction conditions and reagents used.
科学的研究の応用
Ethyl (2-hydroxypropan-2-yl)phenylphosphinate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of C-P bonds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of novel drugs.
Industry: It is used in the production of advanced materials, including polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of ethyl (2-hydroxypropan-2-yl)phenylphosphinate involves its interaction with molecular targets through its phosphinate group. The compound can act as a ligand, forming complexes with metal ions, which can then participate in catalytic processes. Additionally, its ability to undergo various chemical reactions allows it to modify other molecules, thereby exerting its effects through chemical transformations.
類似化合物との比較
Ethyl (2-hydroxypropan-2-yl)phenylphosphinate can be compared with other similar compounds, such as:
Phenylphosphinic acid: Lacks the ethyl and hydroxypropan-2-yl groups, making it less versatile in certain reactions.
Ethyl phenylphosphinate: Similar but lacks the hydroxypropan-2-yl group, affecting its reactivity and applications.
Diphenylphosphinic acid: Contains two phenyl groups, leading to different chemical properties and applications.
The uniqueness of this compound lies in its specific functional groups, which confer distinct reactivity and versatility in various chemical processes.
特性
CAS番号 |
57483-31-5 |
|---|---|
分子式 |
C11H17O3P |
分子量 |
228.22 g/mol |
IUPAC名 |
2-[ethoxy(phenyl)phosphoryl]propan-2-ol |
InChI |
InChI=1S/C11H17O3P/c1-4-14-15(13,11(2,3)12)10-8-6-5-7-9-10/h5-9,12H,4H2,1-3H3 |
InChIキー |
RZAFUPYVCWDSLU-UHFFFAOYSA-N |
正規SMILES |
CCOP(=O)(C1=CC=CC=C1)C(C)(C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,1-Dibromo-2-cyclobutylidenespiro[2.3]hexane](/img/structure/B14625404.png)
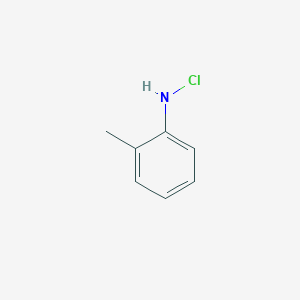
![1-({2-[(2,4-Dichlorophenyl)methoxy]phenyl}methyl)-1H-imidazole](/img/structure/B14625425.png)
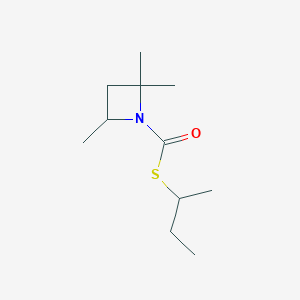

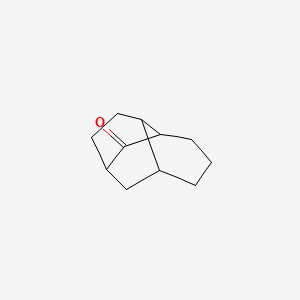
![Stannane, benzo[b]thien-2-yltrimethyl-](/img/structure/B14625442.png)
